马来酰亚胺-NODA-GA

描述

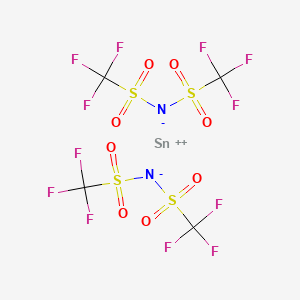

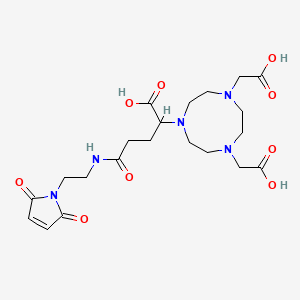

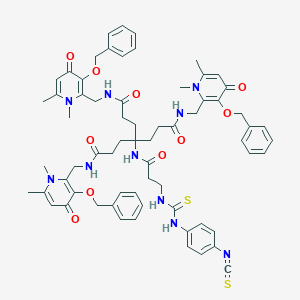

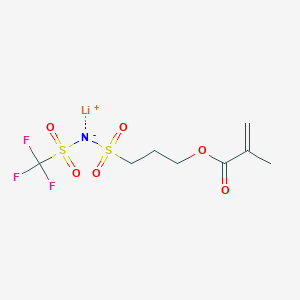

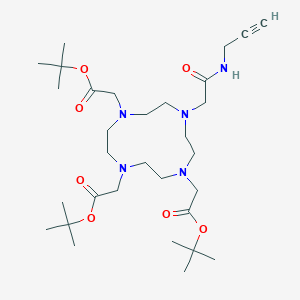

Maleimide-NODA-GA is a compound with the molecular formula C21H31N5O9 . It is also known by its synonyms, which include 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid . It has a molecular weight of 497.5 g/mol .

Synthesis Analysis

The synthesis of Maleimide-NODA-GA involves the reaction of maleimides with compounds like amines, phenols, and thiols . The reaction can also involve copolymerization with vinyl monomers like styrene and diallyl bisphenol A . The synthesis can also involve Diels–Alder reactions .Molecular Structure Analysis

The molecular structure of Maleimide-NODA-GA includes a 1,4,7-triazonan-1-yl group and a 2,5-dioxopyrrol-1-yl group . The compound has a complex structure with a high degree of complexity, as computed by PubChem .Chemical Reactions Analysis

The chemical reactions involving Maleimide-NODA-GA are complex and involve various side reactions. For instance, thiosuccinimide linkages formed during the conjugation of N-terminal cysteine peptides to maleimides are known to be less robust than once thought . This can result in the formation of a considerable amount of side products .Physical and Chemical Properties Analysis

Maleimide-NODA-GA has several computed properties. It has a molecular weight of 497.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 12, and a rotatable bond count of 12 . It also has a topological polar surface area of 188 Ų .科学研究应用

生物分子的共价修饰

- 生物偶联策略:马来酰亚胺用于通过硫-迈克尔加成和狄尔斯-阿尔德反应对蛋白质进行位点选择性修饰,有助于开发用于癌症治疗的免疫毒素和抗体-药物偶联物 (Renault 等人,2018)。

放射性药物合成

- 稳定连接开发:马来酰亚胺用于在放射性药物合成中将含硫的生物活性分子连接到金属络合配体。替代性偶联策略,如苯基恶二唑基甲基砜 (PODS) 方法,旨在克服马来酰亚胺键的不稳定性 (Klika 等人,2021)。

肿瘤的 PET 成像

- 用于 PET 成像的放射氟化:马来酰亚胺功能化螯合剂用于热敏化合物的快速且简单的放射氟化,促进对表达特定标记的肿瘤进行 PET 成像 (Lütje 等人,2014)。

先进的药物递送系统

- 脂质体修饰:脂质体的马来酰亚胺修饰提高了体外和体内的药物递送效率,同时不会增加细胞毒性。这种修饰改善了药物载体脂质体在靶细胞中的内化和保留 (Li & Takeoka,2013)。

蛋白质修饰和生物偶联

- 肽偶联:马来酰亚胺促进了色氨酸和含色氨酸肽的 C-H 烯基化,从而能够合成与药物和荧光探针的肽偶联物 (Peng 等人,2020)。

抗菌应用

- 抗真菌活性:某些马来酰亚胺表现出显着的抗真菌活性,使其成为开发新型抗真菌剂的潜在候选物 (Gayoso 等人,2006)。

聚合物合成

- 高性能聚合物:马来酰亚胺用于合成高性能聚合物,用于热固性材料、自修复系统和点击化学反应 (Dolci 等人,2016)。

癌症治疗

- 靶向抗体-药物偶联物:下一代马来酰亚胺的开发使得能够构建用于癌症治疗的稳定、有效和靶向的抗体-药物偶联物 (Nunes 等人,2015)。

作用机制

Target of Action

Maleimide-NODA-GA is primarily used for labeling peptides and antibodies . It specifically reacts with the sulfhydryl group of cysteine residues . This allows the compound to form stable bioconjugates while preserving the functionality and specificity of the biomolecules .

Mode of Action

The mode of action of Maleimide-NODA-GA involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the labeling of peptides and antibodies, which can be used for various research and diagnostic applications .

Pharmacokinetics

The pharmacokinetics of Maleimide-NODA-GA, such as its absorption, distribution, metabolism, and excretion (ADME) properties, can be tailored by optimizing the size, charge, hydrophobicity, or targeting ligand of the bioconjugates . For instance, a study on a variant of a 68Ga-labeled probe showed rapid clearance of the probe via the renal route, which corresponded to low background signals in PET images .

Result of Action

The result of Maleimide-NODA-GA’s action is the successful labeling of peptides and antibodies. This enables the visualization and tracking of these biomolecules in biological systems, which can be crucial in research and diagnostic applications. For example, a study demonstrated efficient delineation of a tumor using a 68Ga-labeled probe .

Action Environment

The action, efficacy, and stability of Maleimide-NODA-GA can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other reactive groups. It is recommended to handle the compound under dry conditions and avoid frequent dissolution and freeze-drying . The compound should be brought to room temperature slowly from the refrigerator before opening the container .

安全和危害

未来方向

The future directions for Maleimide-NODA-GA involve its potential use in medical imaging. For instance, a study has shown the feasibility of using a 68Ga-labeled tracer, which can covalently bind to albumin in vivo, for positron emission tomography (PET) imaging . This could potentially be used for blood pool, bleeding, and vascular permeability alteration diseases imaging in the clinic .

生化分析

Biochemical Properties

Maleimide-NODA-GA has a specific reactivity towards the SH group such as cysteine . This allows it to interact with proteins and peptides that contain this group. The interaction occurs through a Michael addition reaction, where the maleimide acts as the Michael acceptor and the thiolate, present in the cysteine, acts as the Michael donor .

Cellular Effects

The cellular effects of Maleimide-NODA-GA are primarily related to its ability to label peptides and antibodies This labeling can influence various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of action of Maleimide-NODA-GA involves its reaction with cysteine groups on proteins. This reaction is a type of Michael addition, where the maleimide acts as the Michael acceptor and the thiolate (from the cysteine) is the Michael donor . This reaction leads to the formation of a thiosuccinimide complex, which can undergo hydrolysis to form a stable succinamic acid thioether .

Temporal Effects in Laboratory Settings

It is known that the maleimide-thiol reaction is slowly reversible under certain conditions . Despite this, the maleimide moiety itself is relatively stable to degradation .

Dosage Effects in Animal Models

A study using a variant of a 68Ga-labeled probe developed with Maleimide-NODA-GA for PET imaging demonstrated its safety and feasibility in immunocompetent mice and non-human primates .

Metabolic Pathways

Given its reactivity with cysteine, it may interact with metabolic pathways involving proteins and peptides that contain this amino acid .

属性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUXYJQNMNJVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)